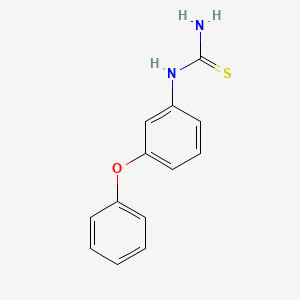

(3-Phenoxyphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-phenoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13(17)15-10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAJJEYQQQLXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415005 | |

| Record name | (3-phenoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76839-22-0 | |

| Record name | (3-phenoxyphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenoxyphenyl Thiourea and Its Derivatives

Established Synthetic Routes to Substituted Phenoxyphenyl Thioureas

The foundational methods for synthesizing substituted phenoxyphenyl thioureas have been well-documented in chemical literature. These routes are generally reliable and provide good yields, forming the basis for more complex synthetic endeavors.

Condensation Reactions in Phenoxyphenyl Thiourea (B124793) Synthesis

Condensation reactions are a cornerstone in the synthesis of thiourea derivatives. The most common approach involves the reaction of an amine with a thiocarbonyl-containing compound. In the context of (3-Phenoxyphenyl)thiourea, this typically involves the reaction of 3-phenoxyaniline (B129670) with a suitable thiocarbonylating agent. One-pot syntheses have been developed that utilize primary amines, carbon disulfide, and a desulfurizing agent to produce isothiocyanates in situ, which then react with another amine to form the thiourea.

Another established method is the reaction of acyl isothiocyanates with amines. For instance, new N-acyl thiourea derivatives can be synthesized through the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate, which then reacts with a heterocyclic amine via nucleophilic addition nih.gov. While not directly producing this compound, this highlights the versatility of condensation reactions in creating a diverse range of thiourea derivatives.

Role of Isothiocyanates in Phenoxyphenyl Thiourea Formation

Isothiocyanates are key intermediates in the synthesis of N,N'-disubstituted thioureas. The reaction of an isothiocyanate with a primary or secondary amine is a widely used and efficient method for forming the thiourea linkage. In the synthesis of this compound, 3-phenoxyphenyl isothiocyanate would be reacted with ammonia (B1221849) or an appropriate amine.

The synthesis of the isothiocyanate precursor itself is a critical step. A general method for preparing aryl isothiocyanates involves the reaction of the corresponding primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt. This salt is then treated with a desulfurizing agent to yield the isothiocyanate chemrxiv.orgnih.gov. For example, phenyl isothiocyanate derivatives can be synthesized by reacting the starting aniline (B41778) derivative with carbon disulfide and a base like triethylamine (B128534) google.com. This approach is applicable to the synthesis of 3-phenoxyphenyl isothiocyanate from 3-phenoxyaniline.

The following table summarizes the synthesis of various isothiocyanates from their corresponding primary amines, a process that is fundamental to the subsequent formation of thioureas.

| Starting Amine | Isothiocyanate Product | Reagents | Reference |

| Aniline | Phenyl isothiocyanate | CS₂, Base | google.com |

| 3-Phenoxyaniline | 3-Phenoxyphenyl isothiocyanate | CS₂, Base, Desulfurizing agent | General Method |

Multi-Step Synthesis of Complex Phenoxyphenyl Thiourea Analogues

The synthesis of more complex analogues of this compound often requires multi-step synthetic sequences. These routes allow for the introduction of various substituents and functional groups to explore structure-activity relationships. An example of a multi-step synthesis of a complex phenoxyphenyl thiourea analogue is the production of the insecticide and acaricide diafenthiuron. This process involves:

Synthesis of an N-(substituted-phenoxyphenyl)isocyanate intermediate from the corresponding aminobiphenyl ether and triphosgene.

Reaction of the isocyanate intermediate with a primary amine (tert-butylamine) to generate a urea (B33335) derivative.

Thionation of the urea derivative using a reagent like phosphorus pentasulfide to yield the final thiourea product.

This multi-step approach provides a pathway to highly functionalized phenoxyphenyl thiourea derivatives with specific biological activities.

Advanced Synthetic Strategies and Modifications

To improve efficiency, selectivity, and environmental friendliness, advanced synthetic strategies are continuously being developed for the synthesis of thiourea derivatives.

Chemo- and Regioselective Approaches

Chemo- and regioselectivity are crucial in the synthesis of unsymmetrical N,N'-disubstituted thioureas, including derivatives of this compound where different substituents are desired on the two nitrogen atoms. The regioselective synthesis of symmetrical and unsymmetrical thioethers has been achieved using thiourea as a sulfur surrogate, a method that avoids the formation of byproducts researchgate.net. This principle of controlled reactivity can be extended to the synthesis of unsymmetrical thioureas.

For instance, the reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas can lead to the regioselective formation of 2-(N-arylamino)-5-acyl-4-methylthiazoles nih.gov. The regioselectivity in such reactions is often influenced by the electronic and steric properties of the reactants and the reaction conditions. The addition of unsymmetrical thioureas to maleic acid derivatives also demonstrates regioselectivity that is dependent on solvent polarity and the nature of the maleic acid derivative rsc.org. These studies provide a framework for designing selective syntheses of unsymmetrical this compound derivatives.

Catalyst Systems in Phenoxyphenyl Thiourea Preparation

Various catalyst systems have been employed to enhance the efficiency and selectivity of thiourea synthesis. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been shown to improve the yield in the synthesis of N-acyl thiourea derivatives by facilitating the reaction between the acid chloride and ammonium thiocyanate nih.gov.

Bifunctional thiourea organocatalysts, which possess both a hydrogen-bond donating thiourea moiety and a basic amino group, have been developed for a range of asymmetric reactions nih.govrsc.org. These catalysts can activate both the electrophile and the nucleophile simultaneously. While often used to catalyze reactions where thiourea is the catalyst, the principles of bifunctional catalysis can be applied to the synthesis of the thiourea molecule itself, potentially controlling selectivity in reactions leading to complex derivatives.

Furthermore, Lewis acids have been explored as catalysts in reactions involving thioureas. For example, the combination of N,N′-diaryl(thio)ureas with weak silicon Lewis acids like SiCl₄ can create effective catalyst systems for stereospecific rearrangements acs.org. The use of such catalytic systems could offer novel approaches to the synthesis and modification of this compound and its analogues. Thiourea-based organocatalysts are known to be effective in a variety of reactions due to their ability to act as hydrogen-bond donors libretexts.orgwikipedia.orgresearchgate.net.

The table below provides a summary of different catalyst types and their potential applications in the synthesis of phenoxyphenyl thioureas.

| Catalyst Type | Example | Application in Thiourea Synthesis | Reference |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Improved yield in N-acyl thiourea synthesis. | nih.gov |

| Bifunctional Organocatalyst | Amine-thioureas | Asymmetric synthesis and other stereoselective reactions. | nih.govrsc.org |

| Lewis Acid Catalyst | SiCl₄ in combination with thioureas | Stereospecific rearrangements and other transformations. | acs.org |

Structural Characterization and Elucidation of Phenoxyphenyl Thiourea Derivatives

Spectroscopic Techniques in Structural Confirmation

Spectroscopy is a cornerstone in the characterization of newly synthesized thiourea (B124793) derivatives. By analyzing the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary data that, when combined, allow for a comprehensive structural elucidation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of phenoxyphenyl thiourea derivatives. Both ¹H and ¹³C NMR spectra offer critical insights into the molecule's structure.

In ¹H NMR spectra of related aromatic thiourea compounds, the protons attached to nitrogen atoms (N-H) typically appear as broad singlets at a significant downfield shift, often in the range of δ 9.0–12.5 ppm. mdpi.com The exact chemical shift can be influenced by solvent and intramolecular hydrogen bonding. Protons on the aromatic rings (phenyl and phenoxy groups) resonate in the region of δ 6.8–8.1 ppm, with their multiplicity and specific shifts depending on the substitution pattern. mdpi.com

In ¹³C NMR spectroscopy, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and appears far downfield, typically between δ 175 and 183 ppm. mdpi.commdpi.com The carbons of the aromatic rings produce a series of signals in the δ 114–157 ppm range. mdpi.com The carbon atom of the phenoxy group attached to the oxygen (C-O) is also identifiable in this aromatic region.

Table 1: Typical NMR Spectroscopic Data for Aromatic Thiourea Derivatives Note: Data is compiled from analogous structures and represents expected values for (3-Phenoxyphenyl)thiourea.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | NH -C=S | 9.0 - 12.5 (broad singlet) |

| ¹H | Aromatic C-H | 6.8 - 8.1 (multiplets) |

| ¹³C | C =S (Thiocarbonyl) | 175 - 183 |

| ¹³C | Aromatic C -O | ~156 - 160 |

Mass Spectrometry (MS) is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under electron ionization (EI). The mass spectrum will show a molecular ion peak (M⁺) that corresponds to the exact molecular mass of the this compound derivative, confirming its elemental composition.

The fragmentation of thiourea derivatives is often characteristic and can help confirm the structure. researchgate.net Common fragmentation pathways include the cleavage of the C-N bonds adjacent to the thiocarbonyl group, leading to ions corresponding to the phenoxyphenyl amine fragment and the isothiocyanate fragment. The mass spectrum of the parent compound, thiourea, has been well-documented. nist.gov Analysis of new derivatives often involves identifying fragments that arise from the substituted aromatic portions of the molecule. researchgate.netresearchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Identity | Notes |

|---|---|---|

| 244 | [M]⁺ | Molecular ion peak for C₁₃H₁₂N₂OS |

| 185 | [C₁₂H₉O]⁺ | Loss of thiourea moiety |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of a this compound derivative displays characteristic absorption bands that confirm its identity. sphinxsai.com

The N-H stretching vibrations of the thiourea moiety typically appear as one or two bands in the region of 3100–3400 cm⁻¹. mdpi.com The exact position and shape of these bands can indicate the extent of hydrogen bonding. The stretching vibration of the thiocarbonyl group (C=S) is a key diagnostic peak, although it can be weaker than a carbonyl (C=O) stretch; it is generally observed between 1240 cm⁻¹ and 1390 cm⁻¹. analis.com.myeurjchem.com Additionally, the presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1450–1600 cm⁻¹ range and C-H stretching above 3000 cm⁻¹. The C-O-C ether linkage of the phenoxy group shows a characteristic stretching band, typically around 1200-1250 cm⁻¹. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3400 | N-H Stretch | Thiourea Amine |

| ~3050 | Aromatic C-H Stretch | Phenyl Rings |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1240 - 1390 | C=S Stretch | Thiocarbonyl |

| 1200 - 1250 | C-O-C Asymmetric Stretch | Aryl Ether |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information. dntb.gov.ua This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within the crystal lattice. mdpi.com

For thiourea derivatives, crystallographic studies reveal important conformational features. researchgate.net Molecules of N-acyl-N'-aryl thioureas often adopt a trans-cis configuration with respect to the positions of the substituent groups across the C-N bonds of the thiourea backbone. researchgate.net A common feature is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between a carbonyl oxygen and a nearby N-H proton (O···H-N). researchgate.netsemanticscholar.org

In the crystal packing, intermolecular hydrogen bonds are crucial for stabilizing the supramolecular architecture. N-H···S hydrogen bonds are frequently observed, often leading to the formation of dimeric structures. researchgate.net The analysis of crystal structures of related compounds, such as N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, provides specific data on unit cell dimensions and space groups (e.g., monoclinic, P2₁). researchgate.net Such data is fundamental to understanding the solid-state properties and intermolecular interactions of these compounds.

Table 4: Illustrative Crystallographic Data for an Analogous Thiourea Derivative Note: Data is for N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea as an example of a characterized structure. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.7469(5) |

| b (Å) | 6.0849(2) |

| c (Å) | 12.5792(6) |

| β (°) | 117.736(7) |

Computational Chemistry and Molecular Modeling in Phenoxyphenyl Thiourea Research

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to investigate the electronic structure and reactivity of (3-Phenoxyphenyl)thiourea. These methods offer a detailed understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a robust computational method used to analyze the electronic structure of molecules. chemrxiv.orgd-nb.info DFT studies on thiourea (B124793) derivatives have been instrumental in understanding their stability and reactivity. researchgate.net These calculations focus on the electron density to determine the ground-state energy of the system. d-nb.info

Key parameters derived from DFT calculations, such as vertical ionization potential, vertical electron affinity, hardness, and the electronic chemical potential, provide a comprehensive picture of the molecule's reactivity. For instance, a higher electronic chemical potential suggests a greater tendency for electrons to escape from their equilibrium state. Global electrophilicity is another crucial descriptor that can indicate the bioactivity of a molecule. scispace.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Typical Value Range (eV) for Thiourea Derivatives | Significance |

|---|---|---|

| Ionization Potential (I) | 7.0 - 8.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 - 4.6 | Energy released upon gaining an electron. |

| Hardness (η) | ~1.4 - 3.5 | Resistance to change in electron distribution. |

| Chemical Potential (µ) | -6.0 - -3.0 | Escaping tendency of electrons. |

Note: The values presented are illustrative and based on studies of similar thiourea derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, determining its electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive as it requires less energy to be excited. FMO analysis helps in predicting the sites within the this compound molecule that are most likely to participate in chemical reactions. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thiourea Derivative

| Molecular Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.0 | Electron donation |

| LUMO | -1.5 | Electron acceptance |

Note: These energy values are representative and serve to illustrate the concept. Specific calculations are needed for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the local reactivity of a molecule. scispace.comresearchgate.net It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich and electron-poor regions. scielo.org.mx Red-colored areas on the MEP map indicate negative potential, corresponding to sites susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites prone to nucleophilic attack. scielo.org.mx

In addition to MEP, local reactivity descriptors such as Fukui functions and local softness are calculated to pinpoint the most reactive atomic sites within the molecule. researchgate.netscielo.org.mx These descriptors help in understanding the regioselectivity of chemical reactions involving this compound. vub.be

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Surface Features

| MEP Color Code | Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich; susceptible to electrophilic attack. |

| Blue | Positive | Electron-poor; susceptible to nucleophilic attack. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com These simulations provide detailed information about the conformational dynamics and intermolecular interactions of this compound in various environments. researchgate.netnih.gov

MD simulations are extensively used for the conformational analysis of flexible molecules like this compound. nih.govchemrxiv.org By simulating the molecule's motion over a period, researchers can identify the most stable conformations and understand the flexibility of different parts of the molecule. mdpi.com

Furthermore, MD simulations can elucidate the interactions between the ligand and solvent molecules. nih.govdovepress.com Understanding how this compound interacts with its surrounding solvent is crucial for predicting its solubility and behavior in biological systems. These simulations can reveal the formation of hydrogen bonds and other non-covalent interactions that stabilize the solute-solvent system. dovepress.com

In the context of drug design, MD simulations are invaluable for characterizing the binding of this compound to its biological target, such as an enzyme or receptor. physchemres.org By simulating the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking. nih.govnih.gov

MD simulations provide insights into the dynamic nature of the binding pocket and the key interactions that anchor the ligand. physchemres.org Analysis of the simulation trajectory can reveal crucial information about the binding affinity and the residence time of the ligand in the active site. nih.gov

Table 4: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the complex. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein. |

| Hydrogen Bonds | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Highlights key interactions for binding. |

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound research, it is used to understand how these molecules fit into the active sites of proteins and other biological targets.

Molecular docking simulations are crucial for predicting the binding affinity, a measure of the strength of the interaction, between a ligand like a phenoxyphenyl thiourea derivative and its target receptor. This is often expressed as a binding energy value (in kcal/mol), where a lower value indicates a more stable and potentially more potent interaction. These studies also reveal the specific binding mode, detailing the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex.

For instance, studies on various thiourea derivatives have shown their potential to bind to a range of protein targets. The binding affinities are calculated to rank compounds and understand their potential efficacy. For example, docking studies on N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea derivative, against the checkpoint kinase 1 (Chk1) receptor (PDB ID: 2YWP) showed a plant score of -67.19 kcal/mol, indicating a strong binding potential jppres.com. Similarly, other studies have reported binding affinities for different thiourea compounds against various targets, demonstrating the utility of this method in predicting interactions nih.govnih.govsemanticscholar.org.

| Thiourea Derivative | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| [2-(methylcarbamothioylcarbamoyl)phenyl]benzoate | Sirtuin-1 (4I5I) | -9.29 | PheA:297 |

| Thiourea-Iron (III) Complex 6 | NUDT5 | -9.56 | LeuA:98, AspA:100, GluA:112 |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint Kinase 1 (2YWP) | -67.19 (Plant Score) | Cys 87 |

| Benzothieno[3,2-d]pyrimidin-4-one Derivative 4 | Cyclooxygenase-2 (COX-2) | -9.4 | Gln-192, His-90 |

This table presents a selection of predicted binding affinities for various thiourea derivatives against different biological targets as determined by molecular docking studies. The specific compound this compound may exhibit different affinities.

A key application of molecular docking is the identification of potential biological targets for a given compound. By screening a compound against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action. Thiourea derivatives have been investigated for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects mdpi.com.

Computational studies have implicated several protein families as potential targets for phenoxyphenyl thiourea analogues. These include:

Protein Kinases: Many thiourea derivatives are explored as kinase inhibitors, which are crucial in cancer therapy. Targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), B-RAF, and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently studied biointerfaceresearch.com.

Detoxification and Antioxidant Enzymes: Glutathione S-transferases (GSTs) and Glutathione reductase (GR), enzymes involved in cellular detoxification and protection against oxidative stress, have been identified as targets for fluorophenylthiourea derivatives analis.com.my.

DNA Maintenance Enzymes: In the context of antimicrobial activity, enzymes like DNA gyrase and topoisomerase IV from bacteria such as Staphylococcus aureus have been identified as targets for certain thiourea-metal complexes mdpi.com.

Cell Cycle and Apoptosis Regulators: Proteins like Sirtuin-1 (SIRT1), a histone deacetylase involved in cell regulation, and NUDIX hydrolase type 5 (NUDT5), linked to breast cancer, have also been identified as potential targets for thiourea compounds nih.govresearchgate.net.

These in silico screening approaches help prioritize experimental validation, saving time and resources in the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds researchgate.net. This allows for the prediction of the activity of new, unsynthesized compounds.

QSAR models are built by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's physicochemical properties. For thiourea derivatives, several types of descriptors have been found to be important for predicting biological activity, such as anticancer or antimicrobial effects analis.com.myscichemj.org.

Key molecular descriptors in QSAR studies of thiourea analogues include:

Lipophilicity (LogP): This descriptor measures the water-octanol partition coefficient and is crucial for determining how a compound will distribute in biological systems and cross cell membranes scichemj.org.

Electronic Descriptors: These describe the electronic aspects of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). They are important for understanding how a molecule will interact with its target.

Thermodynamic Descriptors: Properties like heat of formation and hydration energy can also be correlated with biological activity.

A QSAR study on thiourea derivatives with anticancer activity against liver cancer identified lipophilicity (LogP) and specific bond lengths as priority descriptors in the predictive model scichemj.org.

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and bioavailability. scichemj.org |

| Geometric | Bond Lengths (e.g., C=N2) | Relates to the molecule's conformation and fit in a binding site. scichemj.org |

| Topological | Kier benzene-likeliness index (BLI) | Quantifies aromaticity, which can be important for pi-stacking interactions. |

| Electronic | Vibrational Frequency (e.g., C=O) | Reflects bond strength and electronic environment, influencing interactions. scichemj.org |

This table summarizes key molecular descriptors used in QSAR models for thiourea derivatives and their general importance in predicting biological activity.

The development of a robust QSAR model is a multi-step process that involves careful selection of data, model building, and rigorous validation nih.gov. The goal is to create a model that can accurately predict the activity of new phenoxyphenyl thiourea analogues before they are synthesized.

The typical workflow for developing a predictive QSAR model includes:

Data Set Selection: A diverse set of compounds with experimentally determined biological activities is compiled. This set is then typically divided into a training set (for building the model) and a test set (for validating its predictive power) nih.gov.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates the descriptors with the biological activity analis.com.my.

Model Validation: The model's statistical quality and predictive ability are assessed using various metrics. Internal validation is often performed using techniques like leave-one-out cross-validation (q²). External validation, using the independent test set, is crucial to confirm the model's real-world predictive power (r²_pred) u-strasbg.fr.

For example, a QSAR model developed for carbonyl thiourea derivatives against Acanthamoeba sp. using a Genetic Algorithm-Partial Least Squares (GA-PLS) technique yielded a robust model with good statistical outputs (r² = 0.827, q² = 0.682, r²_test = 0.790), demonstrating its potential to predict the anti-amoebic activity of new compounds analis.com.my. Such models provide valuable guidance for the rational design of new, more potent this compound analogues.

Structure Activity Relationship Sar Investigations of Phenoxyphenyl Thiourea Derivatives

Impact of Substituents on Aromatic Rings of the Phenoxyphenyl Moiety

The phenoxyphenyl group offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups on the aromatic rings influence biological efficacy. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with biological targets.

The introduction of halogen atoms to the aromatic rings of molecules can significantly impact their biological activity by altering their physicochemical properties such as lipophilicity, electronic character, and steric profile. In a series of halogenated copper (II) complexes of thiourea (B124793) derivatives, various arrangements of phenyl ring substituents were employed to evaluate the effects of substitution isomerism and the presence of electron-withdrawing groups mdpi.com. While specific data on halogenated (3-Phenoxyphenyl)thiourea is limited, studies on analogous structures provide valuable insights. For instance, in a series of 1,3-bis(3,4-dichlorophenyl) thiourea, strong antioxidant activity was observed mdpi.comresearchgate.net.

Furthermore, the addition of a fluorine atom can act as a hydrogen bond acceptor, potentially increasing the aqueous solubility of the compound, a desirable property for drug candidates mdpi.com. The strategic placement of halogens can thus be a key factor in modulating the biological potency of phenoxyphenyl thiourea derivatives.

Alkoxy and alkyl groups are commonly employed in medicinal chemistry to modulate a compound's lipophilicity and steric bulk, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. The activity of certain thiourea derivatives has been shown to be significantly influenced by the length of attached alkyl chains researchgate.net.

In a study of alkoxy substituted thiourea derivatives with the general formula A-ArC(O)NHC(S)NHAr-D, where A represents a methoxy (B1213986) group and D is an alkoxyl group (-OCnH2n+1), promising anti-amoebic activity was observed researchgate.net. This suggests that the presence and nature of alkoxy groups can be a critical determinant of biological activity. While this study was not on this compound directly, it highlights the potential for alkoxy substitutions on the aromatic rings to influence the biological profile of such compounds.

In related contexts, it has been shown that the electronic effects of substituents on the geometry and conformational flexibility of molecules can be significant. However, in some systems, steric effects of bulky substituents have a more pronounced impact on the equilibrium geometry researchgate.net. For instance, density functional theory (DFT) calculations have been used to understand how steric size adjacent to an agostic interaction in ligand-assisted Pd–C bond formation involving aromatic rings can lead to reaction failure as the size of an alkyl group increases mdpi.com. These principles are applicable to the design of this compound derivatives, where modifications to the aromatic rings can be tailored to optimize both steric and electronic properties for enhanced biological activity.

Role of Substituents on the Thiourea Nitrogen Atoms

The substitution of alkyl or aryl groups on the nitrogen atoms of the thiourea moiety can lead to significant changes in biological activity. For example, in a series of novel thiourea derivatives carrying a 5-cyclohexylamino-1,3,4-thiadiazole moiety, compounds with 2-methylphenyl, 4-chlorophenyl, allyl, and 4-methylphenyl groups on the thiourea pharmacophore showed notable anticonvulsant activity nih.gov. This indicates that both the size and electronic nature of the substituent play a role.

In another study on thiourea derivatives targeting Leishmania amazonensis, it was found that increasing the lipophilicity of the substituent from the isothiocyanate precursor resulted in a decrease in antipromastigote activity mdpi.com. The length of a non-polar alkyl terminal chain (typically containing six to sixteen carbon atoms) is often included in the synthesis of diaryl thiourea derivatives to enhance permeability through lipophilic cellular membranes mdpi.com. These findings underscore the importance of carefully selecting the nature and length of alkyl and aryl chains attached to the thiourea nitrogen atoms to optimize a desired biological effect.

The incorporation of heterocyclic rings into the structure of thiourea derivatives is a well-established strategy for discovering new bioactive compounds. Heterocycles can introduce novel pharmacophoric features, modulate physicochemical properties, and provide new interaction points with biological targets.

Several studies have demonstrated the diverse biological activities of thiourea derivatives bearing heterocyclic moieties. For instance, thiourea derivatives incorporating a 1,3,4-thiadiazole (B1197879) ring have shown a wide range of biological activities researchgate.net. The synthesis of thiourea derivatives containing heterocyclic systems like thiazines, oxazines, isoxazoles, and pyrazoles from chalcone (B49325) precursors has also been reported to yield compounds with anti-inflammatory, antibacterial, and antifungal activities sphinxsai.com. The introduction of a piperazine (B1678402) ring into the structure of thiourea derivatives has been shown to increase their potency and selectivity against Leishmania amazonensis mdpi.com. These examples highlight the vast potential of incorporating heterocyclic moieties into the design of this compound derivatives to discover novel and potent bioactive agents.

Conformational Flexibility and Rotational Barriers around the Thiourea Linkage

The thiourea group possesses a degree of double bond character in its C-N bonds due to resonance, which imparts a certain degree of planarity. However, computational studies on various thiourea derivatives have shown that non-planar conformations are often energetically favored to alleviate steric strain between the substituents on the nitrogen atoms and the thione sulfur atom. The potential energy surface of thiourea itself is nearly identical to its oxygen-containing analog, urea (B33335), with multiple conformations identified as minima. mst.edu

In diaryl thioureas, the rotational barriers around the C-N bonds determine the relative orientation of the aryl rings. These orientations can be broadly classified as cis or trans with respect to the C=S bond. Energetic analysis of disubstituted thiourea compounds using density functional theory (DFT) has shown that both CT (cis-trans) and TT (trans-trans) configurations can coexist.

While specific experimental or extensive computational studies on the conformational analysis of this compound are not widely available in the cited literature, insights can be drawn from structurally related compounds. For instance, the crystal structure of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea reveals significant twisting in the molecule. The dihedral angle between the plane of the thiourea group and the diisopropyl-substituted benzene (B151609) ring is 86.00 (5)°. researchgate.net This near-perpendicular arrangement highlights the substantial conformational flexibility and the influence of bulky substituents on the preferred conformation.

The rotational energy barriers are influenced by the electronic nature of the substituents on the phenyl rings. Electron-donating or electron-withdrawing groups can alter the degree of C-N double bond character, thereby affecting the energy required for rotation. Computational methods, such as creating a potential energy surface by performing a dihedral angle scan, are instrumental in quantifying these rotational barriers. muni.czresearchgate.netbohrium.com Such analyses for thiourea have revealed that the T1/S0 intersystem crossing is a dominant decay channel to the ground state in the gas phase. researchgate.net

The conformational space occupied by this compound derivatives is therefore a dynamic equilibrium of multiple low-energy conformers. The specific conformer that binds to a biological target is often the "bioactive conformation," which may not necessarily be the lowest energy conformer in solution. Understanding the conformational preferences and the energy barriers between different rotational isomers is crucial for designing molecules that can readily adopt this bioactive shape.

Table 1: Dihedral Angles in a Substituted Phenoxyphenyl Thiourea Derivative

| Interacting Planes | Dihedral Angle (°) |

| Phenyl ring and diisopropyl benzene ring | 73.18 (6) |

| Thiourea group and diisopropyl benzene ring | 86.00 (5) |

Data derived from the crystal structure of 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea. researchgate.net

Linker Region Modifications and their SAR Implications

The linker region in drug design refers to the molecular scaffold that connects two or more pharmacophoric elements. In the context of this compound, the phenoxy-phenyl moiety can be considered a key part of the molecule where linker modifications can be explored to modulate biological activity. Modifications can include altering the length, rigidity, and polarity of the linker connecting the phenyl rings, or changing the substitution pattern on the rings.

Structure-activity relationship (SAR) studies on various classes of compounds have demonstrated that linker modifications can have profound effects on potency, selectivity, and pharmacokinetic properties. For instance, in diaryl ether inhibitors of Toxoplasma gondii enoyl reductase, the nature and position of substituents on the phenyl rings, which are connected by an ether linker, significantly influence inhibitory activity. nih.gov Similarly, SAR studies on other diaryl ether derivatives have shown that the presence of specific substituents, such as a chlorine or hydroxyl group at the para-position of a phenyl ring, can enhance antitumor activity. nih.gov

For phenoxyphenyl thiourea derivatives, modifications to the linker region could involve several strategies:

Varying the Linker Length and Composition: While the immediate linker in this compound is an ether oxygen, extending this linker with alkyl chains, or replacing it with other functionalities like thioethers, sulfoxides, or amides, could alter the distance and relative orientation between the two phenyl rings. This, in turn, would affect how the molecule fits into a target binding site. Studies on biphalin (B1667298) analogues have shown that replacing the hydrazine (B178648) linker with other non-hydrazine linkers can lead to higher binding affinity and bioactivity. nih.gov

Introducing Substituents on the Phenyl Rings: The addition of various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to either of the phenyl rings can impact activity through several mechanisms. These include altering the lipophilicity, electronic distribution, and metabolic stability of the compound. For example, the inclusion of a fluorine atom can increase aqueous solubility and act as a hydrogen bond acceptor. mdpi.com The synthesis of various diarylurea and thiourea derivatives has been a strategy to explore new antimicrobial compounds. researchgate.net

The following table summarizes hypothetical linker modifications and their potential SAR implications based on general principles observed in related compound series.

Table 2: Hypothetical Linker Modifications in Phenoxyphenyl Thiourea and Potential SAR Implications

| Modification Type | Specific Example | Potential SAR Implication |

| Linker Atom | Replace ether oxygen with sulfur (thioether) | Altered bond angle, length, and lipophilicity; potential for new interactions with the target. |

| Linker Extension | Insert a methylene (B1212753) bridge (e.g., -O-CH2-) | Increased distance and flexibility between phenyl rings; may improve fit in larger binding pockets. |

| Positional Isomerism | Move phenoxy group to para-position | Changes the overall molecular shape from bent to linear; could drastically alter binding affinity. |

| Ring Substitution | Add a chlorine atom to the phenoxy ring | Increased lipophilicity; potential for halogen bonding with the target; may alter metabolic stability. |

| Ring Substitution | Add a hydroxyl group to the phenyl ring | Increased polarity; potential for new hydrogen bonding interactions; may improve solubility. |

Exploration of Biological Activities of Phenoxyphenyl Thiourea Compounds

Anticancer Research Applications

Phenoxyphenyl thiourea (B124793) derivatives have emerged as a noteworthy class of compounds in oncology research. Their therapeutic potential stems from their ability to interfere with key biological processes that are fundamental to the growth and survival of cancer cells. These mechanisms include the direct inhibition of cancer cell proliferation, the disruption of critical enzymatic pathways involved in oncogenesis, and the modulation of protein-effector interactions that drive tumor progression.

Inhibition of Cancer Cell Proliferation

A significant body of research has demonstrated the cytotoxic effects of phenoxyphenyl thiourea derivatives against a variety of cancer cell lines. This antiproliferative activity is a cornerstone of their potential as anticancer agents.

One study synthesized a series of new N,N′-diarylthiourea derivatives and evaluated their effects on the human breast cancer cell line, MCF-7. Among the tested compounds, a diarylthiourea derivative was identified as the most effective in suppressing the growth of MCF-7 cells, exhibiting a half-maximal inhibitory concentration (IC50) of 338.33 ± 1.52 µM after 24 hours of incubation. Notably, this compound did not show cytotoxic effects on normal human lung cells (wi38 cells), suggesting a degree of selectivity for cancer cells. The mechanism of action was determined to be the induction of S-phase cell cycle arrest and the activation of caspase-3, leading to apoptosis. nih.gov

Another investigation into 1,3-disubstituted thiourea derivatives revealed significant cytotoxic activity against several human cancer cell lines. For instance, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents were highly active against human colon (SW480, SW620) and prostate (PC3) cancer cells, as well as leukemia K-562 cell lines, with IC50 values often in the low micromolar range (1.5 to 8.9 µM). nih.gov These derivatives demonstrated a more potent growth inhibitory profile against these cancer cells than the conventional chemotherapy drug, cisplatin. nih.gov

Furthermore, new thiourea derivatives bearing a benzodioxole moiety have shown significant cytotoxic effects against HCT116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines. In some cases, the cytotoxic effect of these compounds was greater than that of the standard anticancer drug doxorubicin. For example, one N1,N3-disubstituted-thiosemicarbazone derivative displayed IC50 values of 1.11, 1.74, and 7.0 μM against HCT116, HepG2, and MCF-7 cells, respectively. mdpi.com

Table 1: Cytotoxic Activity of Phenoxyphenyl Thiourea Derivatives Against Various Cancer Cell Lines ```html

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Diarylthiourea derivative | MCF-7 (Breast) | 338.33 ± 1.52 | nih.gov |

| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 | researchgate.net |

| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 ± 0.76 | researchgate.net |

| N1,N3-disubstituted-thiosemicarbazone (benzodioxole moiety) | HCT116 (Colon) | 1.11 | |

| N1,N3-disubstituted-thiosemicarbazone (benzodioxole moiety) | HepG2 (Liver) | 1.74 | |

| N1,N3-disubstituted-thiosemicarbazone (benzodioxole moiety) | MCF-7 (Breast) | 7.0 |

Enzyme Inhibition in Oncological Pathways

The anticancer properties of phenoxyphenyl thiourea compounds are also attributed to their ability to inhibit key enzymes that play crucial roles in the development and progression of cancer.

Topoisomerase: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Their inhibition can lead to DNA damage and cell death, making them important targets for cancer therapy. nih.govPodophyllotoxin–thiourea congeners have been reported as DNA topoisomerase II inhibitors, with one derivative showing potent activity against DU-145 human prostate cancer cells with an IC50 of 0.50 ± 0.03 μM.

nih.gov

Protein Tyrosine Kinase: These enzymes are critical components of signaling pathways that control cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers. Thiourea-based compounds have been investigated as inhibitors of these enzymes.

nih.gov

Carbonic Anhydrase: Certain isoforms of carbonic anhydrase, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. nih.govThiourea derivatives have been explored as inhibitors of these tumor-associated carbonic anhydrase isoforms. nih.govOne study on amide and thiourea derivatives as carbonic anhydrase inhibitors found that a sulfonamide-substituted amide was a highly selective inhibitor of hCA II with an IC50 of 0.18 ± 0.05 μM.

nih.gov

Aromatase: Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the development of hormone-dependent breast cancer. A study on the design of new aromatase inhibitors identified 3-(4-phenoxyphenyl)chroman-4-one, a compound structurally related to phenoxyphenyl derivatives, as having a potent inhibitory effect against aromatase with an IC50 value of 2.4 μM.

researchgate.net

Sirtuins: Sirtuins are a class of histone deacetylases that are involved in various cellular processes, including cell survival and proliferation, and are considered therapeutic targets in cancer. nih.govNovel lysine-derived thioureas have been synthesized as mechanism-based inhibitors of Sirtuin 2 (SIRT2). nih.govCompounds AF8, AF10, and AF12 selectively inhibited SIRT2 with IC50 values of 0.06, 0.15, and 0.08 μM, respectively. nih.govFurthermore, computational studies have explored the interaction of thiourea derivatives with Sirtuin-1 (SIRT1), with one compound showing a predicted inhibitory constant (KI) of 0.156 µM.

researchgate.net

**Table 2: Enzyme Inhibitory Activity of Phenoxyphenyl Thiourea and Related Derivatives**

```html

Enzyme Target Compound/Derivative Inhibitory Concentration (IC50/GI50) Reference Topoisomerase II Podophyllotoxin–thiourea congener 0.50 ± 0.03 µM nih.gov Carbonic Anhydrase II (hCA II) Sulfonamide-substituted amide 0.18 ± 0.05 µM Aromatase 3-(4-phenoxyphenyl)chroman-4-one 2.4 µM Sirtuin 2 (SIRT2) AF8 (Lysine-derived thiourea) 0.06 µM researchgate.net Sirtuin 2 (SIRT2) AF10 (Lysine-derived thiourea) 0.15 µM researchgate.net Sirtuin 2 (SIRT2) AF12 (Lysine-derived thiourea) 0.08 µM researchgate.net Sirtuin 1 (SIRT1) JGB1741 (Sirtinol-based) 15 µM researchgate.net

Modulating Protein-Effector Interactions (e.g., K-Ras)

The ability of phenoxyphenyl thiourea compounds to modulate protein-effector interactions represents another avenue for their anticancer activity. A key example of this is the indirect influence on the K-Ras oncogene.

Recent studies have shown that Sirtuin 2 (SIRT2) can promote tumor growth by regulating oncogenes such as c-Myc and KRas. nih.govAs mentioned previously, novel lysine-derived thioureas have been developed as potent and selective mechanism-based inhibitors of SIRT2. nih.govBy inhibiting SIRT2, these thiourea compounds can disrupt the pathways that are regulated by this enzyme, including those involving K-Ras. This provides an indirect mechanism by which phenoxyphenyl thiourea derivatives could exert their anticancer effects, by interfering with the oncogenic signaling of K-Ras.

Antiviral Efficacy Studies

In addition to their anticancer properties, phenoxyphenyl thiourea derivatives have demonstrated significant potential as antiviral agents. Their efficacy has been evaluated against a range of viruses, including the human immunodeficiency virus (HIV) and other pathogenic viruses.

Anti-HIV Activity (Reverse Transcriptase Inhibition)

A notable area of investigation for phenoxyphenyl thiourea compounds is their activity against HIV, primarily through the inhibition of the viral enzyme reverse transcriptase (RT). Many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to an allosteric site on the enzyme, disrupting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle. nih.gov The phenethyl-thiazolyl-thiourea (PETT) series of compounds are a well-known class of NNRTIs. nih.govStructure-based design has led to the synthesis of novel PETT derivatives with potent anti-HIV activity. nih.govSome of these compounds have shown IC50 values in the subnanomolar range for the inhibition of HIV replication and have exhibited high selectivity indices, indicating low toxicity to host cells. nih.govFor instance, certain phenethyl-5-bromopyridyl thiourea derivatives have demonstrated potent anti-HIV activity with IC50[p24] values of less than 1 nM and selectivity indices greater than 100,000. nih.gov

Table 3: Anti-HIV Activity of Phenoxyphenyl Thiourea DerivativesActivity against Other Viruses

The antiviral spectrum of phenoxyphenyl thiourea derivatives extends beyond HIV to include a variety of other significant human pathogens.

HSV (Herpes Simplex Virus): A thiourea derivative, compound 147B3, was identified as an inhibitor of herpes simplex virus type 1 (HSV-1), with a 50% effective concentration (EC50) of 1.9 μM in Vero cells. nih.govFurther studies on commercially available compounds with structural similarity to 147B3 also showed potent anti-HSV-1 activity with reduced cytotoxicity. nih.govThe mechanism of action for these compounds appears to involve the viral transcription factor, infected cell protein 4 (ICP4). nih.gov

Coxsackie Virus: N-phenyl-N′-aryl- or alkylthiourea derivatives have been shown to inhibit the multiplication of Coxsackie virus B1 and other picornaviruses. In experimental infections in mice with Coxsackie viruses B1, B3, and A7, treatment with N-phenyl-N′-3-hydroxyphenylthiourea and N-phenyl-N′-4-carboxy-5-hydroxyphenylthiourea resulted in a two- to threefold reduction in mortality and a significant delay in the progression of the disease. nih.govThese compounds demonstrated a relatively high selectivity, with a therapeutic index ranging from 3 to 20. nih.gov

Sindbis Virus: While specific data on phenoxyphenyl thiourea derivatives against Sindbis virus is limited, broader studies on dioxane-based antiviral agents have shown efficacy. One such study reported a derivative that inhibited Sindbis virus replication with an EC50 of 14 μM. purdue.edu

VZV (Varicella-Zoster Virus): Information regarding the specific activity of phenoxyphenyl thiourea derivatives against VZV is not extensively detailed in the available literature. However, general antiviral screening programs often include VZV, and some nucleoside analogs have shown efficacy. nih.gov

HCV (Hepatitis C Virus): A series of thiourea derivatives have been synthesized and evaluated for their antiviral activity against HCV. nih.govStructure-activity relationship (SAR) studies revealed that the properties of the alkyl linker significantly influenced the in vitro anti-HCV activity. One thiourea derivative with a six-carbon alkyl linker at the meta-position of the central phenyl ring was identified as a highly potent HCV inhibitor, with an EC50 of 0.047 μM and a selectivity index of 596. nih.govAnother study on arylthiourea derivatives identified a carbazole (B46965) derivative with strong anti-HCV activity (EC50 = 0.031 μM) and low cytotoxicity (CC50 >50 μM). researchgate.net

Table 4: Antiviral Activity of Phenoxyphenyl Thiourea Derivatives Against Various Viruses

Virus Compound/Derivative Reported Efficacy (EC50) Reference HSV-1 Thiourea derivative 147B3 1.9 µM nih.gov Coxsackie Virus B1, B3, A7 N-phenyl-N′-3-hydroxyphenylthiourea Therapeutic Index: 3-20 nih.gov Sindbis Virus Dioxane derivative 14 µM HCV Thiourea derivative with six-carbon alkyl linker 0.047 µM nih.gov HCV Arylthiourea-carbazole derivative 0.031 µM

Antimicrobial Activity Investigations of (3-Phenoxyphenyl)thiourea Compounds

Recent research has explored the potential of phenoxyphenyl thiourea derivatives as antimicrobial agents, revealing a range of activities against various pathogens. These compounds have been synthesized and evaluated for their efficacy against bacteria, fungi, and mycobacteria, demonstrating a broad spectrum of potential therapeutic applications.

Antibacterial Spectrum and Efficacy

Thiourea derivatives featuring a phenoxyphenyl scaffold have been a subject of interest in the search for new antibacterial agents. Studies have shown that these compounds exhibit activity against a range of bacteria. For instance, certain thiourea derivatives incorporating a 3-(trifluoromethyl)phenyl moiety have demonstrated a strong inhibitory effect, particularly against Gram-positive pathogens. This suggests that the inclusion of specific substituents on the phenyl ring can be crucial for enhancing antibacterial potency.

The antibacterial activity of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium. While broad studies on various thiourea derivatives show activity against both Gram-positive and Gram-negative bacteria, the efficacy is highly dependent on the specific molecular structure. For example, some 1-aroyl-3-arylthioureas have shown moderate to potent activity against different bacterial strains, including strains of E. coli that are resistant to standard drugs mdpi.com. Similarly, thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione have displayed significant inhibitory activity against Gram-positive cocci mdpi.com. However, specific MIC data for this compound against a wide spectrum of bacteria remains an area for more detailed investigation.

Table 1: Antibacterial Activity of Selected Thiourea Derivatives This table is representative of the types of data found in studies on thiourea derivatives and does not represent data for this compound specifically unless stated.

Compound Type Bacterial Strain Activity/MIC Value Reference 1-Aroyl-3-arylthioureas E. coli (resistant strains) Moderate to Potent plantgrowthhormones.com Thiourea derivatives of 4-azatricyclo[...]dione Gram-positive cocci Significant Inhibition plantgrowthhormones.com Thioureas with 3-(trifluoromethyl)phenyl moiety Gram-positive pathogens Strong Inhibition researchgate.net

Antifungal Properties

The exploration of thiourea derivatives has also extended to their potential as antifungal agents. Research indicates that these compounds can be effective against various fungal species. For example, 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas have demonstrated notable antifungal activity, which in some cases is superior to their antibacterial effects mdpi.com. The presence of fluorine is thought to increase the lipophilicity of the molecule, which may enhance its ability to penetrate fungal cell walls and membranes mdpi.com.

Studies on thiourea derivatives of 2-thiophenecarboxylic acid have shown antifungal and antioxidant activity against nosocomial strains of Candida auris, a multidrug-resistant yeast that poses a significant public health threat nih.govnih.govsemanticscholar.org. The effectiveness of these compounds is often linked to their ability to disrupt fungal cell processes and inhibit growth. However, specific data on the antifungal spectrum and efficacy of this compound is not extensively detailed in the available literature, pointing to a need for further targeted studies.

Antituberculosis Activity and Mycobacterial Target Modulation (e.g., InhA, KasA)

A particularly promising area of research for phenoxyphenyl thiourea compounds is their activity against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of MTB necessitates the discovery of novel therapeutics.

One study highlighted a closely related compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibited significant anti-TB activity. This compound demonstrated a Minimum Inhibitory Concentration (MIC) of 5.5 µg/mL against the H37Rv strain of MTB and 11 µg/mL against a multi-drug-resistant strain mdpi.com. This finding underscores the potential of the (3-phenoxyphenyl) scaffold in the development of new antitubercular agents mdpi.com.

The mechanism of action for many antitubercular thiourea derivatives is believed to involve the inhibition of key enzymes in the mycobacterial cell wall synthesis pathway. One of the primary targets is the enoyl-acyl carrier protein reductase, known as InhA nih.govnih.gov. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall nih.govmdpi.com. Isoniazid (B1672263), a frontline anti-TB drug, also targets InhA, but it requires activation by the mycobacterial catalase-peroxidase enzyme KatG mdpi.combiorxiv.org. Mutations in the katG gene are a major cause of isoniazid resistance nih.govbiorxiv.org. Therefore, direct inhibitors of InhA, such as certain thiourea derivatives, are of great interest as they could potentially bypass this resistance mechanism nih.govnih.gov. While KasA, another key enzyme in mycolic acid biosynthesis, is also a target for some antitubercular agents, the primary focus for many thiourea derivatives has been on InhA frontiersin.org.

Table 2: Antitubercular Activity of a (3-Phenoxyphenyl) Derivative

Compound Mycobacterium Strain MIC Value (µg/mL) Reference 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol M. tuberculosis H37Rv 5.5 M. tuberculosis (MDR strain) 11

Antioxidant Potential of Phenoxyphenyl Thioureas

Thiourea derivatives have been investigated for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay researchgate.nethueuni.edu.vn. In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, which is observed as a color change from purple to yellow hueuni.edu.vn.

Studies on various thiourea derivatives have demonstrated their potential to act as antioxidants nih.govresearchgate.net. For example, research on 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) has shown that these compounds can effectively capture free radicals hueuni.edu.vn. The antioxidant activity is influenced by the molecular structure, with theoretical calculations suggesting that the mechanism often involves hydrogen atom transfer (HAT) researchgate.nethueuni.edu.vn. While the general class of thiourea compounds shows promise, specific experimental data on the antioxidant potential of this compound itself is limited, indicating an opportunity for future research in this area.

Insecticidal and Acaricidal Applications (e.g., Diafenthiuron Analogues)

Phenoxyphenyl thiourea derivatives have found significant application in agriculture as insecticides and acaricides. A prominent example is Diafenthiuron, a broad-spectrum pesticide effective against a variety of phytophagous pests including mites, aphids, whiteflies, and jassids on crops like cotton, fruits, and vegetables plantgrowthhormones.compomais.com.

Diafenthiuron functions as a pro-pesticide, meaning it is converted into its active form after application nih.gov. Through exposure to light or metabolic processes within the target pest, Diafenthiuron is transformed into its corresponding carbodiimide (B86325) nih.gov. This active metabolite inhibits mitochondrial respiration by interfering with ATP synthase, a critical enzyme for energy production in cells plantgrowthhormones.comwikipedia.org. This disruption of energy metabolism leads to paralysis and ultimately the death of the pest plantgrowthhormones.compomais.com. Diafenthiuron is effective against larvae, nymphs, and adult stages of pests, acting through contact and stomach action . Its unique mode of action makes it a useful tool in pest management strategies, particularly in managing resistance to other classes of insecticides pomais.com.

Table 3: Profile of Diafenthiuron, a Phenoxyphenyl Thiourea Analogue

Feature Description Reference Chemical Class Thiourea nih.gov Mode of Action Pro-pesticide; active form (carbodiimide) inhibits mitochondrial ATP synthase. [1, 4] Spectrum of Activity Broad-spectrum insecticide and acaricide. [2, 3] Target Pests Mites (Tetranychidae, Tarsonemidae), Whiteflies (Aleyrodidae), Aphids (Aphididae), Jassids. [3, 5] Mechanism of Kill Contact and stomach action, leading to paralysis and death. [2, 3]

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Aroyl-3-arylthioureas |

| Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |

| Thioureas with 3-(trifluoromethyl)phenyl moiety |

| 1-(isomeric fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas |

| Thiourea derivatives of 2-thiophenecarboxylic acid |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |

| 1,3-diphenyl-2-thiourea (DPTU) |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) |

| Diafenthiuron |

Mechanistic Insights into the Biological Actions of Phenoxyphenyl Thioureas

Molecular Targets and Binding Mechanisms

The biological effects of phenoxyphenyl thiourea (B124793) derivatives are initiated by their interaction with specific molecular targets within the cell. The thiourea scaffold is chemically versatile, featuring a thione group and two amino groups that can form a variety of non-covalent bonds, such as hydrogen bonds and π-π interactions, with biological macromolecules like enzymes and receptors.

Molecular docking studies have been instrumental in elucidating these binding mechanisms. The core structure, with its sulfur and nitrogen atoms, allows thiourea derivatives to act as both hydrogen bond donors (via the N-H groups) and acceptors (via the C=S group). This facilitates their fit into the active sites of various enzymes. For instance, in studies of thiourea derivatives as potential anti-inflammatory agents, docking analyses showed key binding interactions with enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Research on related acyl-thiourea derivatives has identified heat shock protein 90 (HSP90) as a potential molecular target. researchgate.net Docking studies suggest that these molecules can interact with active residues within HSP90, indicating a possible mechanism for anticancer activity. researchgate.net Another significant target for thiourea derivatives is urease, a key enzyme in the pathogenesis of diseases caused by Helicobacter pylori. rsc.org Molecular modeling shows that these compounds interact with crucial residues and Ni2+ ions in the active site of urease. nih.gov

| Molecular Target | Thiourea Derivative Class | Key Binding Interactions/Features | Potential Therapeutic Area |

|---|---|---|---|

| Urease | Arylthioureas | Interaction with Ni2+ ions and histidine residues in the active site. nih.gov | Gastrointestinal disorders nih.gov |

| Cyclooxygenase-2 (COX-2) | Thiourea derivatives of naproxen | Key binding interactions within the enzyme's active site. mdpi.com | Anti-inflammatory |

| 5-Lipoxygenase (5-LOX) | Thiourea derivatives of naproxen | Binding within the active site, potential dual inhibition with COX-2. mdpi.com | Anti-inflammatory |

| Heat Shock Protein 90 (HSP90) | Acyl-thiourea derivatives | Interaction with active residues of HSP90. researchgate.net | Anticancer |

| Acetylcholinesterase (AChE) | Chlorophenyl-phenylthiourea | Binding within the active site, confirmed by docking scores. nih.gov | Neurodegenerative diseases |

| Butyrylcholinesterase (BChE) | Chlorophenyl-phenylthiourea | Binding within the active site, confirmed by docking scores. nih.gov | Neurodegenerative diseases |

Cellular Pathway Modulation by Thiourea Derivatives

The interaction of phenoxyphenyl thioureas with their molecular targets can trigger changes in cellular signaling pathways, leading to broader physiological effects. By inhibiting or activating key proteins in a pathway, these compounds can alter cellular processes such as proliferation, differentiation, and survival.

For example, thiourea has been shown to inhibit the proliferation of mouse mesangial cells. nih.gov This effect is linked to interference with the generation of products from the lipoxygenase pathway, suggesting a role for this pathway in cell proliferation that can be modulated by thiourea. nih.gov The study highlights that reactive oxygen species and lipoxygenase products are important factors in mesangial cell proliferation. nih.gov

Furthermore, certain thiourea derivatives have been investigated for their ability to induce erythroid differentiation. In studies using human erythroleukemic K562 cells, several thiourea compounds were identified as potent agents for inducing the expression of fetal hemoglobin (HbF). nih.gov This indicates that these compounds can modulate cellular pathways involved in hematopoiesis and globin gene expression, which is a significant therapeutic strategy for β-hemoglobinopathies like sickle-cell anemia. nih.gov

| Cellular Process | Modulated Pathway | Observed Effect | Cell Model |

|---|---|---|---|

| Cell Proliferation | Lipoxygenase Pathway | Inhibition of proliferation. nih.gov | Mouse Mesangial Cells nih.gov |

| Erythroid Differentiation | Globin Gene Expression | Induction of fetal hemoglobin (HbF) expression. nih.gov | Human Erythroleukemic K562 Cells nih.gov |

Enzyme Kinetics and Inhibition Mechanisms

A primary mechanism through which phenoxyphenyl thioureas exert their biological effects is by inhibiting enzyme activity. Understanding the kinetics of this inhibition provides deep insight into their mechanism of action. Enzyme inhibition can be classified into several types, such as competitive, non-competitive, uncompetitive, or mixed, each defined by how the inhibitor interacts with the enzyme and its substrate. fiveable.meresearchgate.net

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. researchgate.net This type of inhibition can be overcome by increasing the substrate concentration. du.ac.in In contrast, a non-competitive inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. fiveable.me A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (altering the Michaelis constant, Km) and the catalytic activity (altering the maximum velocity, Vmax).

Studies on various thiourea derivatives have quantified their inhibitory potency, typically reported as the half-maximal inhibitory concentration (IC50), and have determined their inhibition mechanisms. For example, certain arylthiourea derivatives designed to target urease were found to exhibit mixed-type inhibition, while others displayed competitive inhibition. nih.gov Kinetic analysis is crucial for drug development as it helps in optimizing the potency and selectivity of lead compounds. fiveable.me

| Enzyme | Inhibitor (Thiourea Derivative) | IC50 Value | Inhibition Mechanism |

|---|---|---|---|

| Urease (Jack Bean) | Compound 3c (Alkyl chain-linked thiourea) | 10.65 ± 0.45 mM | Not specified |

| Urease (Jack Bean) | Compound 4b | 17.06 ± 0.05 µM | Not specified |

| Urease | UP-1 (Bis-Acyl-Thiourea) | 1.55 ± 0.0288 µM mdpi.com | Mixed binding mode suggested by docking mdpi.com |

| Urease | LaSMMed 124 (nitro-substituted arylthiourea) | 0.464 mM nih.gov | Mixed-type nih.gov |

| Urease | LaSMMed 125 (arylthiourea) | ~0.504 mM nih.gov | Competitive nih.gov |

| Acetylcholinesterase (AChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 µg/mL nih.gov | Not specified |

| Butyrylcholinesterase (BChE) | 1-(3-chlorophenyl)-3-cyclohexylthiourea | 60 µg/mL nih.gov | Not specified |

| Mushroom Tyrosinase | 1-(4-chlorophenyl)-3-phenylthiourea | Moderate potency nih.gov | Not specified |

Advanced Applications and Future Research Directions

Phenoxyphenyl Thioureas in Materials Science

Phenoxyphenyl thioureas are emerging as valuable building blocks in the field of materials science, primarily due to the coordinating ability of the thiourea (B124793) group and the structural versatility of the phenoxyphenyl moiety. These characteristics allow for their use in the synthesis of novel polymers and potentially in the construction of metal-organic frameworks (MOFs).

One area of application is in the development of thermally stable polymers. Research has demonstrated the synthesis of polyesters containing phenylthiourea (B91264), sulfone, and azo groups in the polymer backbone. While this example does not specifically use the (3-phenoxyphenyl) isomer, it highlights the potential for incorporating the phenoxyphenyl thiourea unit into polymer chains to impart specific properties. The inclusion of the thiourea group can enhance the thermal stability of the resulting polymers.

Furthermore, the ability of thiourea derivatives to act as ligands for metal ions opens up possibilities for their use in creating complex coordination polymers and MOFs. MOFs are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The specific geometry and functional groups of the organic linker, such as a phenoxyphenyl thiourea, can dictate the structure and, consequently, the properties of the resulting MOF. These materials have potential applications in gas storage, catalysis, and sensing. While the direct use of (3-Phenoxyphenyl)thiourea in MOF synthesis is not yet widely reported, the foundational chemistry of thiourea-metal coordination suggests this is a promising area for future exploration.

The development of dynamic thermoset polymers is another avenue where thiourea chemistry is being explored. The dynamic nature of the thiourea bond allows for the creation of reprocessable and self-healing materials. The incorporation of a phenoxyphenyl group could further modulate the mechanical and thermal properties of such dynamic polymers.

Use as Precursors in Organic Synthesis

The thiourea functional group is a versatile precursor in organic synthesis, enabling the construction of a variety of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. This compound, with its reactive thiourea moiety, serves as a valuable starting material for the synthesis of important heterocyclic rings, most notably thiazoles and pyrimidines.

Synthesis of Thiazole (B1198619) Derivatives:

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. This reaction typically involves the condensation of an α-haloketone with a thiourea derivative. In the context of this compound, it can react with various α-haloketones to yield 2-amino-thiazole derivatives bearing a 3-phenoxyphenyl substituent. The general reaction scheme is as follows:

This compound + α-haloketone → 2-((3-phenoxyphenyl)amino)thiazole derivative

This synthetic route provides a straightforward method to introduce the phenoxyphenyl moiety into the thiazole scaffold, which is a privileged structure in many biologically active compounds.

Synthesis of Pyrimidine (B1678525) Derivatives:

Thiourea and its derivatives are also key building blocks in the synthesis of pyrimidine rings. Pyrimidines are fundamental components of nucleic acids and are found in a wide array of pharmacologically active molecules. The most common approach involves the condensation of a thiourea with a 1,3-dicarbonyl compound or its equivalent. For instance, this compound can be reacted with compounds like ethyl acetoacetate (B1235776) or acetylacetone (B45752) in the presence of a base to form substituted pyrimidine-2-thiones.

The general reaction can be depicted as:

This compound + 1,3-dicarbonyl compound → Substituted (3-phenoxyphenyl)pyrimidine-2-thione

The resulting thione can be further modified, for example, by oxidation to the corresponding pyrimidin-2-one or by S-alkylation followed by nucleophilic substitution, offering a versatile entry point to a wide range of functionalized pyrimidines.

The utility of this compound as a precursor extends beyond these two examples, with potential applications in the synthesis of other sulfur and nitrogen-containing heterocycles. Its accessibility and reactivity make it a valuable tool for synthetic chemists aiming to create complex molecules with diverse functionalities.

Development of Novel Therapeutic Agents based on Phenoxyphenyl Thiourea Scaffolds

The phenoxyphenyl thiourea scaffold has emerged as a promising platform for the development of new therapeutic agents due to its diverse range of biological activities. The structural features of this scaffold, including its hydrogen bonding capabilities and lipophilic character, allow for effective interactions with various biological targets. Research has highlighted its potential in the fields of oncology, virology, and as an enzyme inhibitor.

Anticancer Activity:

While specific studies on this compound are limited, research on related phenoxyphenyl thiourea derivatives has shown promising results. For instance, a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were synthesized and evaluated for their anticancer activities. Although these specific compounds did not show significant anticancer properties on A549 and L929 cell lines, the general class of thiourea derivatives has shown efficacy against various cancer cell lines, including breast, lung, renal, colon, and prostate cancers. The mechanism of action for many anticancer thioureas involves the inhibition of key enzymes like topoisomerases, protein tyrosine kinases, and carbonic anhydrases.

Antiviral Activity: